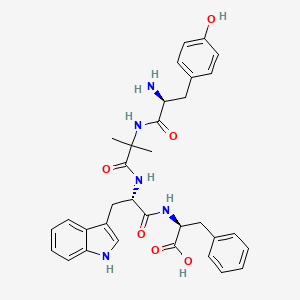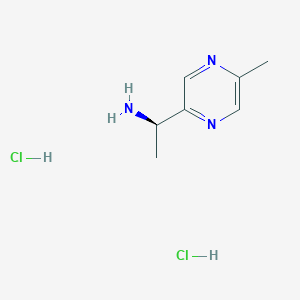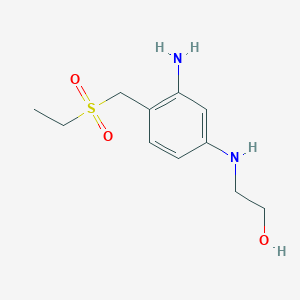
Dimethyl 3,6-difluorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,6-difluorophthalate is an organic compound that belongs to the class of phthalate esters It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 6 positions, and two ester groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-difluorophthalate can be synthesized through the esterification of 3,6-difluorophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally involve heating the mixture to reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,6-difluorophthalate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,6-difluorophthalic acid
Reduction: 3,6-difluorobenzyl alcohol
Substitution: Various substituted phthalates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Dimethyl 3,6-difluorophthalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which dimethyl 3,6-difluorophthalate exerts its effects involves the interaction of its ester groups with various enzymes and chemical reagents. The fluorine atoms can influence the reactivity of the compound by altering the electron density on the benzene ring, making it more or less reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phthalate: Lacks the fluorine atoms and has different reactivity and applications.
Dimethyl 3,6-dihydrophthalate: Similar structure but lacks the fluorine atoms, leading to different chemical properties.
Dimethyl 2,5-difluorophthalate: Fluorine atoms are positioned differently, resulting in distinct reactivity.
Uniqueness
Dimethyl 3,6-difluorophthalate is unique due to the presence of fluorine atoms at the 3 and 6 positions, which significantly influence its chemical reactivity and potential applications. The fluorine atoms can enhance the compound’s stability and alter its interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8F2O4 |
|---|---|
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
dimethyl 3,6-difluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4H,1-2H3 |
Clave InChI |
WBAGQPQTSZURHT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1C(=O)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
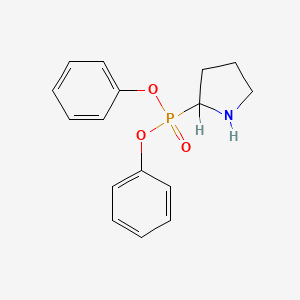
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)

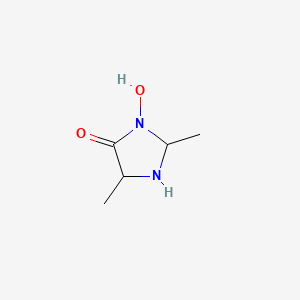

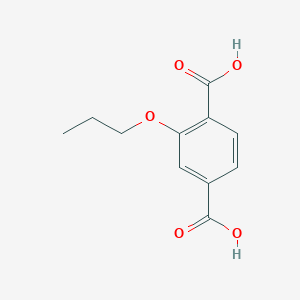

![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
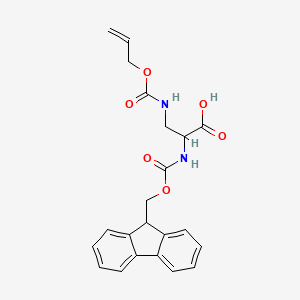
![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
